![molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2](/img/structure/B168595.png)
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-
Vue d'ensemble
Description
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, commonly known as 'MTSET' is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is a sulfhydryl-specific reagent that has the ability to modify proteins and peptides by targeting specific cysteine residues. In
Applications De Recherche Scientifique
MTSET has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET can modify cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein function. It has also been used to investigate the structure and function of ion channels, enzymes, and receptors.
Mécanisme D'action
MTSET is a sulfhydryl-specific reagent that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSET. This modification can lead to changes in protein structure and function.
Effets Biochimiques Et Physiologiques
MTSET has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSET has been shown to modify the activity of potassium channels, which play a critical role in regulating membrane potential and neurotransmitter release. It has also been shown to modify the activity of G protein-coupled receptors, which are involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
MTSET has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein samples. However, MTSET has some limitations. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. It can also have off-target effects, which can complicate data analysis.
Orientations Futures
There are several future directions for research involving MTSET. One area of interest is the development of new sulfhydryl-specific reagents that can target specific cysteine residues in proteins. Another area of interest is the use of MTSET in the study of protein-protein interactions. MTSET can be used to modify cysteine residues in one protein, which can then be used to study the interaction with another protein. Finally, there is interest in the use of MTSET in drug discovery. MTSET can be used to identify potential drug targets by modifying cysteine residues in proteins that are involved in disease processes.
Conclusion:
In conclusion, MTSET is a sulfhydryl-specific reagent that has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET has been shown to have a variety of biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research involving MTSET, including the development of new sulfhydryl-specific reagents and the use of MTSET in drug discovery.
Propriétés
Numéro CAS |
165261-13-2 |
|---|---|
Nom du produit |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- |
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3 |
Clé InChI |
OPFPLXAEUOBWQR-UHFFFAOYSA-N |
SMILES |
CC1C2(CCO1)NCCS2 |
SMILES canonique |
CC1C2(CCO1)NCCS2 |
Autres numéros CAS |
165261-13-2 |
Pictogrammes |
Irritant |
Synonymes |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

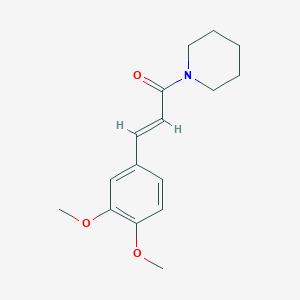
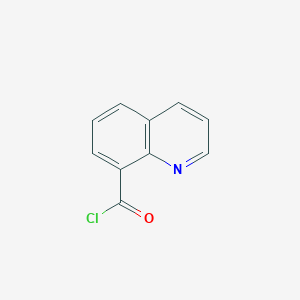
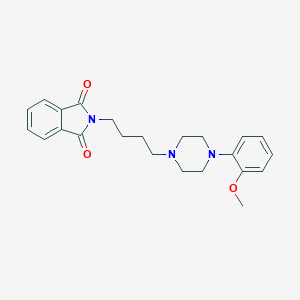
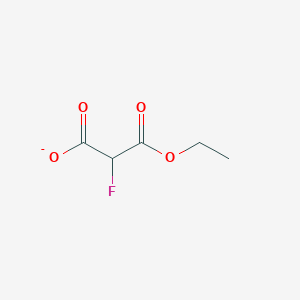
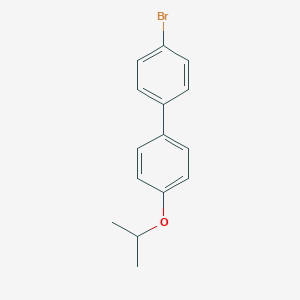
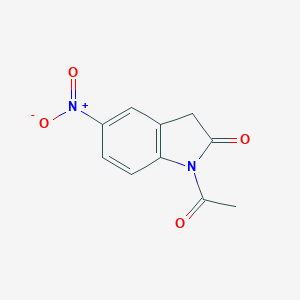
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
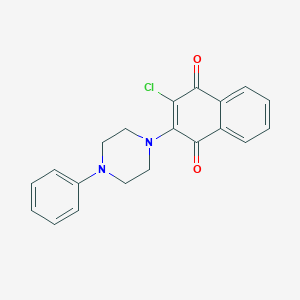
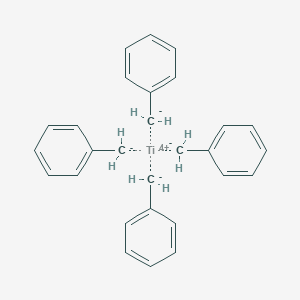
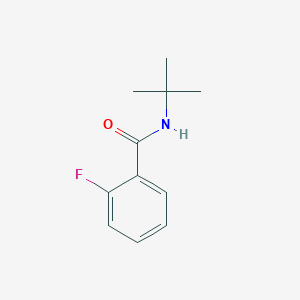
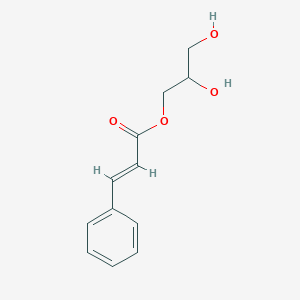
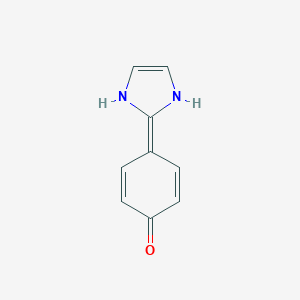
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)
